Cas no 749-13-3 (1-Butanone,1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]-)
![1-Butanone,1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]- structure](https://fr.kuujia.com/scimg/cas/749-13-3x500.png)
749-13-3 structure
Nom du produit:1-Butanone,1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]-
1-Butanone,1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]- Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Butanone,1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]-
- 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one
- TRIFLUPERIDOL
- 1-Butanone, 1-(4-fluorophenyl)-4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)-1-piperidinyl)-
- 4'-Fluoro-4-(4-hydroxy-4-(α,α,α-trifluoro-m-tolyl)piperidino)butyrophenone
- 4-Fluoro-4,4-idrossi-4-(m-trifluorometil-fenil)-piperidino-butirr
- Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(α,α,α-trifluoro-m-tolyl)piperidino)-
- Flumoperone
- McN-JR-2498
- Psicoperidol
- Psicoperidol-R
- Psychoperidol
- R-2498
- Triperidol
- Trisedil
- Trisedyl
- 4-Fluoro-4,4-idrossi-4-(m-trifluorometil-fenil)-piperidino-butirrofenone
- UNII-R8869Q7R8I
- TRIFLUPERIDOL [WHO-DD]
- 4'-Fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)butyrophenone
- 1-Butanone, 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]-
- 1-Butanone, 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-pi peridinyl]-
- 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidyl]-butan-1-one
- 1-(4-Fluoro-phenyl)-4-[4-hydroxy-4-(3-trifluoromethyl-phenyl)-piperidin-1-yl]-butan-1-one
- Butyrophenone,.alpha.,.alpha.-trifluoro-m-tolyl)piperidino]-
- 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidyl]butan-1-one
- TRIFLUPERIDOL [INN]
- CCG-205317
- AB00918346-05
- Trifluperidolo
- SCHEMBL120862
- BRN 1556208
- .psi.Coperidol
- 1ST161655
- L001285
- 1-(4-fluorophenyl)-4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}butan-1-one
- TRIFLUPERIDOL [MI]
- 1-(4-Fluorophenyl)-4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one
- 4'-Fluoro-4-[4-hydroxy-4-(.alpha.,.alpha.,.alpha.-trifluoro-m-tolyl)piperidino]butyrophenone
- 4'-Fluoro-4-[4-hydroxy-4-(.alpha.,.alpha.-trifluoro-m-tolyl)piperidino]butyrophenone
- 1-(4-Fluorophenyl)-4-(4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl)-1-butanone #
- NSC170978
- TRIFLUPERIDOL [MART.]
- 5-21-02-00406 (Beilstein Handbook Reference)
- 1-(4-Fluorophenyl)-4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)-1-piperidinyl)-1-butanone
- 749-13-3
- .psi.Coperidol-R
- TRIFLUPERIDOL [USAN]
- Trifluperidolum [INN-Latin]
- Lopac-T-103
- WLN: T6NTJ A3VR DF& DQ DR CXFFF
- Lopac0_001243
- NS00010654
- P 459
- DB13552
- NCGC00015983-03
- Trifluperidolo [Italian]
- R8869Q7R8I
- Butyrophenone, 4'-fluoro-4-[4-hydroxy-4-(.alpha.,.alpha.,.alpha.-trifluoro-m-tolyl)piperidino]-
- 4'-Fluoro-4-(4-hydroxy-4-(.alpha.,.alpha.,.alpha.-trifluoro-m-tolyl)piperidino)butyrophenone
- NCGC00015983-01
- Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(.alpha.,.alpha.,.alpha.-trifluoro-m-tolyl)piperidino)-
- BRD-K43605761-003-05-4
- Triperidol (TN)
- NCGC00162376-01
- CHEMBL15023
- DTXSID4023703
- Trifluperidol (USAN/INN)
- SDCCGSBI-0051210.P002
- Q4463264
- BCP28492
- NCGC00015983-06
- Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-
- NSC 170978
- Trifluperidolo [DCIT]
- CHEBI:135662
- HMS2090P16
- D02625
- 4-Fluoro-4,4-idrossi-4-(m-trifluorometil-fenil)-piperidino-butirrofenone [Italian]
- NSC-170978
- 1-(4-Fluoro-phenyl)-4-[4-hydroxy-4-(3-trifluoromethyl-phenyl)-piperidin-1-yl]-butan-1-one (trifluperidol)
- BDBM50047016
- Trifluperidolum
- NCGC00015983-02
- Trifluperidol [USAN:INN:BAN]
- R-2498; R 2498; R2498
- Trifluperidol Free Base
-
- Piscine à noyau: InChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2
- La clé Inchi: GPMXUUPHFNMNDH-UHFFFAOYSA-N
- Sourire: C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F
Propriétés calculées
- Qualité précise: 409.16659
- Masse isotopique unique: 409.166
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 6
- Complexité: 537
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: 2
- Surface topologique des pôles: 40.5A^2
- Charge de surface: 0
- Le xlogp3: Rien du tout
Propriétés expérimentales
- Dense: 1.2119 (estimate)
- Point d'ébullition: 535.7°C at 760 mmHg
- Point d'éclair: 277.8°C
- Indice de réfraction: 1.534
- Le PSA: 40.54
- Le LogP: 4.72890
1-Butanone,1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]- Littérature connexe
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
749-13-3 (1-Butanone,1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]-) Produits connexes
- 2152557-92-9(Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate)
- 1346605-29-5(Hydroxymethyl Tolperisone-d10 Hydrochloride)
- 133921-07-0(1,4-Dipentafluorophenyl Benzene-1,4-dicarboxylate)
- 14002-08-5((cyclohexylmethyl)(ethyl)amine)
- 1805081-27-9(2-Chloro-3-(difluoromethyl)-6-methoxypyridine-5-carboxaldehyde)
- 302583-02-4(N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide)
- 1115999-15-9(1-6-(4-ethylphenoxy)pyrimidin-4-yl-N-(2-phenylpropyl)piperidine-4-carboxamide)
- 56258-32-3(3,10-Perylenedione,1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, (1S,12aR,12bS)-)
- 1031309-97-3(2-(butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid)
- 1339142-05-0(4-Iodo-3-p-tolyl-1H-pyrazole)
Fournisseurs recommandés
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Synrise Material Co. Ltd.
Membre gold
Fournisseur de Chine
Lot

Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
